molecular formula C17H12Cl2N2S B12598756 Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- CAS No. 651315-81-0

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-

Cat. No.: B12598756
CAS No.: 651315-81-0
M. Wt: 347.3 g/mol
InChI Key: NOMZFRWOYNBDCH-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine atoms at positions 2 and 4, a 4-(methylthio)phenyl group at position 5, and a phenyl group at position 6. This structure is synthesized via a three-component cyclocondensation reaction involving β-diketones, arylaldehydes, and guanidine, as reported in a 2017 study .

The methylthio (-SMe) group at the para position of the phenyl ring introduces electron-donating properties, which may influence nucleophilic substitution reactions at the dichloro sites.

Properties

CAS No.

651315-81-0

Molecular Formula

C17H12Cl2N2S

Molecular Weight

347.3 g/mol

IUPAC Name

2,4-dichloro-5-(4-methylsulfanylphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C17H12Cl2N2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3

InChI Key

NOMZFRWOYNBDCH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The synthesis often begins with simpler pyrimidine derivatives and involves several key steps:

  • Step 1: Formation of the Base Structure

    The initial step may involve the use of phosphorous oxychloride and dimethylformamide as reagents. Under controlled heating conditions, these reactants facilitate the formation of the pyrimidine ring structure. This reaction typically requires careful temperature control to ensure optimal yields.

  • Step 2: Chlorination and Substitution

    Following the formation of the pyrimidine base, chlorination reactions can be employed to introduce dichlorine at the 2 and 4 positions. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride in conjunction with solvents like toluene or dichloroethane.

  • Step 3: Introduction of Substituents

    The final step involves introducing the methylthio and phenyl groups at the appropriate positions on the pyrimidine ring. This can be accomplished through nucleophilic substitution reactions where appropriate precursors are reacted under basic conditions.

Reaction Conditions

The synthesis typically requires specific conditions:

  • Temperature : Reactions are often conducted at temperatures ranging from ambient to elevated temperatures (20°C to 60°C) depending on the specific reaction step.

  • Solvents : Common solvents include dimethylformamide, toluene, and dichloroethane, chosen based on their ability to dissolve reactants and facilitate reactions.

Step Reagents/Conditions Purpose
1 Phosphorous Oxychloride, Dimethylformamide Formation of pyrimidine base
2 Thionyl Chloride, Toluene Chlorination at positions 2 and 4
3 Methylthio Group Source Substitution at position 5
4 Phenyl Group Source Substitution at position 6

Recent studies have indicated that pyrimidine derivatives exhibit significant biological activities, including potential anticancer properties by inhibiting specific kinases involved in cell proliferation. The structural characteristics of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- suggest that it may interact with biological targets effectively.

Mechanism of Action

Pyrimidine derivatives have been explored for their ability to inhibit enzymes critical in various biological pathways. For instance:

  • Some compounds have shown efficacy against plasmodial kinases, which are novel targets for combating drug resistance in malaria treatment.

Implications for Drug Development

The structural similarity of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- to other biologically active pyrimidines suggests its potential as a therapeutic agent in medicinal chemistry.

Chemical Reactions Analysis

Chemical Reactions Involving Pyrimidine Derivatives

Pyrimidine derivatives, including Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-, participate in various chemical reactions:

  • Nucleophilic Substitution : One common reaction is the nucleophilic substitution of chlorine atoms with amine or thiol groups to enhance biological activity.

  • Cross-Coupling Reactions : Although not specifically mentioned for this compound, related pyrimidines may undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl groups.

Reaction Conditions:

Reaction TypeConditions
Nucleophilic SubstitutionTypically involves heating in the presence of a nucleophile (e.g., amine) and a solvent (e.g., DMF)
Cross-Coupling (General)Involves palladium catalysts, aryl boronic acids, and solvents like toluene or water

Mechanism of Action and Biological Activity

The mechanism of action for pyrimidine derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, they may act as inhibitors in metabolic pathways or as ligands in receptor-mediated processes. Certain pyrimidine derivatives have been shown to exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation.

Biological Activity Data:

Compound SubstituentBiological Activity
PhenylExhibits high activity against certain kinases
MethylthiophenylContributes to unique biological profiles, potentially enhancing activity

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds structurally related to pyrimidines can inhibit various kinases involved in cancer progression. For instance, pyrimidine analogs have shown efficacy as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The structural modifications, such as the introduction of methylthio and dichloro groups, enhance their binding affinity and selectivity towards target proteins .

2. Antimicrobial Properties:
The compound exhibits promising antimicrobial activity. Studies have demonstrated that pyrimidine derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bactericidal effects. The presence of the methylthio group is particularly important for enhancing the lipophilicity of the molecule, facilitating better membrane penetration .

3. Cardiovascular Applications:
Research has also highlighted the vasodilatory effects of certain pyrimidine derivatives. Compounds derived from 5-methylthio-pyrimidine have been shown to possess spasmolytic properties, making them potential candidates for treating cardiovascular diseases by improving blood flow and reducing hypertension .

Agrochemical Applications

1. Pesticidal Activity:
Pyrimidine derivatives are explored for their use as pesticides. Their ability to inhibit specific enzymes in pests makes them effective in controlling agricultural pests without harming beneficial insects. The dichloro and methylthio substitutions contribute to the overall toxicity profile against target organisms while minimizing environmental impact .

2. Herbicidal Properties:
Certain pyrimidine compounds have been identified as effective herbicides due to their selective inhibition of plant growth regulators. This selectivity allows for targeted application in crops without damaging surrounding flora .

Data Table: Biological Activities of Pyrimidine Derivatives

Activity Mechanism of Action References
AnticancerInhibition of EGFR
AntimicrobialDisruption of cell wall synthesis
CardiovascularVasodilation via spasmolytic effects
PesticidalEnzyme inhibition in pests
HerbicidalInhibition of growth regulators

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives revealed that modifications at the 2 and 4 positions significantly enhanced their anticancer activity against various tumor cell lines. The compound with dichloro and methylthio substitutions demonstrated a marked increase in cytotoxicity compared to its unsubstituted counterparts .

Case Study 2: Environmental Impact Assessment
An environmental study assessed the degradation rates of pyrimidine-based pesticides in soil and water systems. Results indicated that while these compounds are effective against pests, their persistence in the environment necessitates careful management to prevent ecological disruption .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Compound Name Position 2 Position 4 Position 5 Position 6 Key Features
Target Compound Cl Cl 4-(Methylthio)phenyl Phenyl Electron-rich SMe group; planar geometry
2,4-Dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine Cl Cl 1-o-carboranylmethyl Methyl Bulky carborane group; used as synthon for boron-containing derivatives
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine NH-(4-MeOPh) NH₂ [4-(CF₃)anilino]methyl Methyl Trifluoromethyl group enhances lipophilicity; bioactive
2,4-Dichloro-6-(Methylthio)-5-nitropyrimidine Cl Cl NO₂ Methylthio Electron-withdrawing NO₂ group; potential nitroreductase substrate

Electronic and Steric Effects

  • The target compound’s 4-(methylthio)phenyl group donates electrons via the sulfur atom, activating the pyrimidine ring for electrophilic substitution, whereas the nitro derivative’s NO₂ group deactivates the ring .
  • The carborane derivative ’s bulky substituent introduces steric hindrance, reducing reactivity at position 5 but enabling applications in boron neutron capture therapy (BNCT) .

Biological Activity

Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- (often referred to as a substituted pyrimidine) has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H12Cl2N2S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{S}

This structure includes two chlorine atoms and a methylthio group attached to the pyrimidine ring, influencing its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Compounds similar to the target pyrimidine have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The IC50 values for these compounds ranged around 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
  • In Vivo Studies : In carrageenan-induced paw edema models, certain pyrimidine derivatives demonstrated ED50 values indicating effective anti-inflammatory action similar to indomethacin .
CompoundCOX-2 Inhibition IC50 (μmol)ED50 (μM)
Pyrimidine Derivative A0.04 ± 0.019.17
Pyrimidine Derivative B0.04 ± 0.028.23

2. Anticancer Activity

The anticancer potential of pyrimidines is well-documented:

  • Cell Proliferation Inhibition : Research has shown that certain analogs of pyrimidines significantly inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression.

3. Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties:

  • Antiplasmodial Activity : Studies on ferrocene-pyrimidine conjugates revealed potent antiplasmodial activity against Plasmodium falciparum, with promising results in inhibiting malaria parasite growth .

Case Studies

Several case studies highlight the biological efficacy of pyrimidine derivatives:

  • Study on COX Inhibition : A study evaluated various substituted pyrimidines for their ability to inhibit COX enzymes. The results showed that modifications at specific positions on the pyrimidine ring enhanced inhibitory activity .
  • Anticancer Efficacy : In vitro studies conducted on different cancer cell lines demonstrated that pyrimidine derivatives could reduce cell viability significantly compared to controls, indicating potent anticancer properties .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity of pyrimidine compounds against various bacterial strains, revealing effective inhibition rates and suggesting potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenylpyrimidine, and what methodological considerations are critical for achieving high yields?

The compound can be synthesized via cyclocondensation reactions involving β-diketones, arylaldehydes, and guanidine derivatives, as demonstrated in related pyrimidine syntheses . Key considerations include:

  • Reagent stoichiometry : Optimizing molar ratios to avoid incomplete reactions.
  • Chlorination steps : Using POCl₃ under controlled reflux conditions to introduce chlorine substituents at the 2- and 4-positions, as shown in analogous pyrimidine chlorination protocols .
  • Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted thiourea or residual aldehydes.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this pyrimidine derivative?

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the methylthio group’s singlet (~δ 2.5 ppm) and phenyl ring protons (~δ 7.0–7.5 ppm) are diagnostic .
  • Elemental analysis : To validate purity and molecular formula .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for precise molecular weight confirmation.

Q. How can computational methods like DFT be applied to study the electronic structure and geometry of this compound?

  • Geometry optimization : Gaussian software can predict bond lengths, angles, and dihedral angles, which correlate with X-ray crystallography data .
  • Electronic properties : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) assess HOMO/LUMO energies to predict reactivity and charge distribution .

Advanced Research Questions

Q. What strategies can optimize the cyclocondensation reaction to minimize by-products and enhance regioselectivity?

  • Catalyst screening : Acidic (e.g., HCl) or Lewis acid catalysts (e.g., ZnCl₂) can accelerate cyclization and improve regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, as seen in analogous pyrimidine syntheses .
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally sensitive intermediates .

Q. How can researchers resolve contradictions in spectroscopic data from different synthetic batches?

  • Comparative analysis : Cross-validate NMR data with structurally similar compounds, such as 6-methyl-2-phenylpyrimidine derivatives, to identify unexpected substituent effects .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining the crystal structure .

Q. How do substituent variations at the 5-position (e.g., methylthio vs. halogen) impact biological activity, based on existing SAR studies?

  • Methylthio group : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays, as observed in related pyrimidines with thioether substituents .
  • Chlorine vs. fluorine : Chlorine increases electronegativity and may enhance binding to target enzymes (e.g., dihydrofolate reductase), while fluorine improves metabolic stability .

Q. What crystallographic techniques elucidate the 3D structure and intermolecular interactions of this compound?

  • Single-crystal X-ray diffraction : Measures dihedral angles between the pyrimidine core and substituent phenyl rings (e.g., ~12–86° deviations observed in related structures) .
  • Hydrogen-bonding analysis : Identifies stabilizing interactions (e.g., N–H⋯N or C–H⋯π bonds) that influence packing and solubility .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically assessed?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 200°C) .

Methodological Notes

  • Key references : Synthesis , computational modeling , crystallography , and SAR .

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